Antitubercular agent-9

Description

BenchChem offers high-quality Antitubercular agent-9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antitubercular agent-9 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C32H24ClN7O4 |

|---|---|

Molecular Weight |

606.0 g/mol |

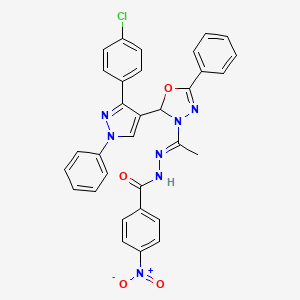

IUPAC Name |

N-[(E)-1-[2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-5-phenyl-2H-1,3,4-oxadiazol-3-yl]ethylideneamino]-4-nitrobenzamide |

InChI |

InChI=1S/C32H24ClN7O4/c1-21(34-35-30(41)23-14-18-27(19-15-23)40(42)43)39-32(44-31(37-39)24-8-4-2-5-9-24)28-20-38(26-10-6-3-7-11-26)36-29(28)22-12-16-25(33)17-13-22/h2-20,32H,1H3,(H,35,41)/b34-21+ |

InChI Key |

CVYYDRGWSBWERK-KEIPNQJHSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/N2C(OC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |

Canonical SMILES |

CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])N2C(OC(=N2)C3=CC=CC=C3)C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Target Identification and Validation of Novel Antitubercular Agents: A Case Study of Antitubercular agent-9

Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases and drug discovery.

Abstract: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the discovery of novel therapeutic agents with new mechanisms of action. Antitubercular agent-9 is a potent synthetic compound that has demonstrated significant whole-cell activity against Mtb. However, its molecular target and mechanism of action remain uncharacterized. This technical guide provides a comprehensive framework for the identification and validation of the molecular target of novel antitubercular compounds, using Antitubercular agent-9 as a case study. We detail a multi-pronged approach that integrates computational, genetic, and proteomic strategies to first identify putative targets and subsequently validate them through rigorous biochemical and cell-based assays. This document serves as an in-depth resource, offering detailed experimental protocols and workflows for researchers aiming to elucidate the mechanisms of new antitubercular drug candidates.

Introduction: The Challenge of Antitubercular agent-9

Tuberculosis (TB) remains a leading cause of death from a single infectious agent. The lengthy treatment regimens and the rise of drug resistance underscore the urgent need for new drugs that can shorten therapy and overcome existing resistance mechanisms.[1] Phenotypic screening, or whole-cell screening, has re-emerged as a successful strategy for identifying compounds with potent antimycobacterial activity. This approach has the advantage of identifying molecules that can effectively penetrate the complex mycobacterial cell wall and evade efflux pumps, major hurdles in TB drug discovery.[2]

Antitubercular agent-9 is a prime example of a promising hit from such screening efforts. It exhibits potent bactericidal activity against M. tuberculosis, but its molecular basis of action is unknown. Elucidating the target of such a compound is a critical step in its development as a drug, providing a rational basis for lead optimization, understanding potential resistance mechanisms, and identifying possible off-target effects.

This guide outlines a systematic workflow to deorphanize phenotypic hits like Antitubercular agent-9, moving from a compound with known cellular activity to a fully validated drug-target pair.

Known Properties of Antitubercular agent-9

The publicly available data on Antitubercular agent-9 is limited, highlighting its status as a novel, uncharacterized agent. The key quantitative data is its potent whole-cell activity.

| Parameter | Value | Reference |

| CAS Number | 2722634-44-6 | [] |

| Minimum Inhibitory Concentration (MIC) | 1.03-2.32 μM | [4][5][6] |

Table 1: Summary of Quantitative Data for Antitubercular agent-9.

A Multi-pronged Approach to Target Identification

Identifying the molecular target of a novel agent requires a combination of techniques, as no single method is foolproof. We propose a parallel workflow that combines computational prediction with experimental interrogation to generate a list of high-confidence putative targets.

Caption: Overall workflow for identifying putative targets of a phenotypic hit.

Computational Target Prediction

Computational methods provide a rapid, cost-effective way to narrow down the vast number of potential protein targets in the Mtb proteome.[7][8]

Principle: This approach prioritizes targets that are essential for the pathogen's survival but are absent in the human host, minimizing potential toxicity.[8][9]

Detailed Protocol:

-

Genome Acquisition: Obtain the complete proteomes of Mycobacterium tuberculosis H37Rv and Homo sapiens from databases like NCBI or UniProt.

-

Homology Search: Perform a BLASTp search of the Mtb proteome against the human proteome to identify non-homologous proteins. Set a conservative E-value cutoff (e.g., < 10⁻⁵) to exclude proteins with significant similarity to human proteins.

-

Essential Gene Identification: Filter the non-homologous protein list against databases of essential Mtb genes (e.g., from transposon sequencing studies) to identify proteins critical for bacterial survival.

-

Metabolic Pathway Analysis: Map the essential, non-homologous proteins to metabolic pathways using databases like KEGG.[9] Identify "choke points"—enzymes that catalyze unique and essential reactions in a pathway—as these are often excellent drug targets.

-

Druggability Assessment: Analyze the 3D structures (if available, or homology models) of the prioritized targets to assess the presence of binding pockets that are suitable for small-molecule inhibition using tools like PocketDepth or LigsiteCSC.[10]

Principle: This method computationally models the interaction between Antitubercular agent-9 and the 3D structures of potential target proteins to predict binding affinity and mode.

Detailed Protocol:

-

Ligand Preparation: Generate a 3D structure of Antitubercular agent-9. Optimize its geometry and assign appropriate charges using software like Avogadro or ChemDraw.

-

Target Library Preparation: Create a library of 3D protein structures from the prioritized list generated by subtractive genomics. If crystal structures are unavailable from the Protein Data Bank (PDB), generate high-quality homology models. Prepare these structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Molecular Docking: Use docking software (e.g., AutoDock, Glide) to systematically place the ligand into the predicted binding pockets of each target protein.

-

Scoring and Ranking: Score each docking pose based on a scoring function that estimates binding free energy. Rank the potential targets based on their docking scores.

-

Post-Docking Analysis: Visually inspect the top-ranked poses to ensure credible binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the active site.

Experimental Target Identification

Experimental approaches provide direct physical or genetic evidence linking the compound to its target.

Principle: Spontaneous resistance to a drug often arises from mutations in the gene encoding its direct target or in genes related to its transport or activation. Identifying these mutations is a powerful, classic method for target deconvolution.[8]

Detailed Protocol:

-

Resistance Generation: Culture a large population of Mtb (e.g., 10⁹-10¹⁰ cells) on solid medium (e.g., Middlebrook 7H11 agar) containing Antitubercular agent-9 at a concentration 5-10 times its MIC.

-

Isolate Resistant Colonies: Incubate the plates for 3-6 weeks. Pick individual colonies that appear on the drug-containing plates.

-

Confirm Resistance: Re-streak the isolated colonies on both drug-free and drug-containing plates to confirm the resistant phenotype. Determine the new, higher MIC for each confirmed resistant isolate.

-

Whole-Genome Sequencing (WGS): Extract genomic DNA from several independent resistant mutants and from the parental wild-type strain.

-

Variant Analysis: Perform WGS and compare the sequences of the resistant mutants to the parental strain to identify single nucleotide polymorphisms (SNPs), insertions, or deletions. The target is often the gene that is mutated across multiple independent resistant isolates.

Principle: This method uses an immobilized version of the drug to "fish" for its binding partners from a complex protein mixture (cell lysate). The bound proteins are then identified by mass spectrometry.[11][12]

Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

Detailed Protocol:

-

Probe Synthesis: Synthesize a derivative of Antitubercular agent-9 that incorporates a linker arm at a position not critical for its biological activity. The linker should terminate in a reactive group (e.g., an amine or carboxyl group) suitable for immobilization.

-

Immobilization: Covalently attach the linker-modified compound to a solid support matrix, such as NHS-activated sepharose beads. Create a control matrix with no compound attached.

-

Lysate Preparation: Culture Mtb to mid-log phase, harvest the cells, and lyse them using mechanical disruption (e.g., bead beating) in a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cell debris.

-

Affinity Pull-down: Incubate the clarified lysate with both the drug-conjugated beads and the control beads.

-

Washing: Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the matrix.

-

Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE loading buffer or by competitive elution with a high concentration of the free (unmodified) Antitubercular agent-9.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that are significantly enriched in the drug-bead eluate compared to the control-bead eluate are considered putative targets.

Target Validation: Confirming the Hypothesis

Identifying a putative target is not the final step. Rigorous validation is essential to confirm that the interaction between the drug and the target is responsible for the observed cellular phenotype (i.e., bacterial death).

Caption: Logical flow for the validation of a putative drug target.

Genetic Validation

Principle: If the drug kills the bacterium by inhibiting a specific target, then reducing the amount of that target protein through genetic means should mimic the drug's effect, leading to growth inhibition or death. A tunable dual-control genetic switch is a robust tool for this purpose in Mtb.[13][14]

Detailed Protocol:

-

Construct a Conditional Knockdown Strain: Create an Mtb strain where the expression of the putative target gene is placed under the control of an inducible repressor system (e.g., a tetracycline-repressible promoter).

-

Growth Analysis: Culture the conditional knockdown strain in liquid medium. At a specific time point, add the inducer (e.g., anhydrotetracycline, atc) to repress the expression of the target gene.

-

Monitor Viability: Monitor bacterial growth and viability over time (e.g., by measuring optical density and colony-forming units) in both induced (target repressed) and uninduced (target expressed) cultures.

-

Phenotypic Comparison: Compare the phenotype of the target-depleted bacteria to that of wild-type bacteria treated with Antitubercular agent-9. A similar outcome (e.g., growth arrest, cell lysis) provides strong genetic validation of the target.

Biochemical Validation

Principle: To confirm a direct interaction, the drug's inhibitory activity must be demonstrated using the purified target protein in a cell-free system.

Detailed Protocol:

-

Protein Expression and Purification: Clone the target gene into an expression vector (e.g., pET vector with a His-tag). Overexpress the protein in E. coli and purify it to homogeneity using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

-

Enzymatic Assay Development: If the target is an enzyme, develop a robust in vitro assay to measure its activity (e.g., a spectrophotometric or fluorometric assay that monitors substrate consumption or product formation).

-

Inhibition Assays: Perform the enzymatic assay in the presence of varying concentrations of Antitubercular agent-9 to determine its inhibitory effect.

-

Determine IC₅₀: Plot the enzyme activity as a function of the drug concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀). A potent IC₅₀ value supports a direct inhibitory mechanism.

Cellular Target Engagement

Principle: It is crucial to confirm that the drug binds to its intended target within the complex environment of an intact bacterial cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Detailed Protocol:

-

Cell Treatment: Treat intact Mtb cells with either Antitubercular agent-9 or a vehicle control (e.g., DMSO).

-

Heat Challenge: Aliquot the treated cells and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes). Drug binding typically stabilizes the target protein, increasing its melting temperature.

-

Lysis and Protein Separation: Lyse the cells at room temperature and separate the soluble protein fraction (containing folded, non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

-

Target Detection: Detect the amount of the soluble target protein remaining at each temperature using Western blotting with a specific antibody.

-

Melt Curve Generation: Plot the amount of soluble protein as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates direct target engagement in the cellular context.

Conclusion

The journey from a potent phenotypic hit like Antitubercular agent-9 to a validated drug-target pair is a complex but essential process in modern drug discovery. The lack of a known target is not a dead end but rather the starting point for a systematic investigation. By integrating predictive computational methods with robust experimental approaches—including genetics, chemical proteomics, and biochemical assays—researchers can successfully deorphanize novel compounds. This structured approach not only illuminates the specific mechanism of action but also builds a solid foundation for advancing promising new molecules into the next stages of the drug development pipeline, ultimately contributing to the fight against tuberculosis.

References

- 1. Identification and validation of novel drug targets in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Target Identification in Anti-Tuberculosis Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitubercular agent-9|CAS 2722634-44-6|DC Chemicals [dcchemicals.com]

- 5. medchemexpress.app17.com [medchemexpress.app17.com]

- 6. Antitubercular agent-9 – Biotech Hub Africa [biotechhubafrica.co.za]

- 7. researchgate.net [researchgate.net]

- 8. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]

- 9. Frontiers | State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach [frontiersin.org]

- 10. targetTB: A target identification pipeline for Mycobacterium tuberculosis through an interactome, reactome and genome-scale structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A genetic strategy to identify targets for the development of drugs that prevent bacterial persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Early-Stage Research on New Antitubercular Compounds

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The escalating emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has rendered conventional therapies ineffective, creating an urgent need for novel antitubercular compounds with new mechanisms of action.[1][2][3] This technical guide provides an in-depth overview of the core facets of early-stage antitubercular drug discovery, from novel molecular targets to promising chemical entities and the critical experimental protocols used for their evaluation.

Novel Drug Targets in M. tuberculosis

The discovery of new drugs is increasingly driven by identifying and validating novel molecular targets essential for Mtb's survival, growth, or virulence.[4] Phenotypic screening remains a valuable approach, but target-based discovery offers a more rational path to drug development.[1] Key innovative targets that have recently gained prominence include:

-

Cell Wall Synthesis: The mycobacterial cell wall is a unique and complex structure, making its biosynthetic pathways an excellent source of drug targets.[5]

-

DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase): This enzyme is crucial for the synthesis of arabinogalactan, a key component of the cell wall.[1][5] Its inhibition is the mechanism of action for compounds like benzothiazinones.[6]

-

MmpL3 (Mycobacterial membrane protein Large 3): This transporter is essential for exporting mycolic acids, critical lipid components of the cell wall.[2][6] It is the target of promising candidates like SQ109.[2]

-

Pks13 (Polyketide Synthase 13): Involved in the final condensation step of mycolic acid biosynthesis.[4]

-

-

Energy Metabolism: Disrupting the energy-generating processes of Mtb is a potent bactericidal strategy.[5]

-

QcrB (Cytochrome b subunit): A key component of the cytochrome bc1 complex in the electron transport chain, essential for ATP synthesis.[4] This is the target for imidazopyridines like Telacebec (Q203) and TB47.[4][6]

-

ATP Synthase: Directly responsible for ATP production. Its inhibition is the novel mechanism of the FDA-approved drug bedaquiline.[7]

-

-

Protein Synthesis: While a classic antibacterial target, new ways of inhibiting Mtb's protein synthesis machinery are being explored.

-

LeuRS (Leucyl-tRNA synthetase): This enzyme is vital for charging tRNA with leucine. Oxaborole compounds, such as GSK656, have been developed to inhibit LeuRS.[4]

-

Promising Early-Stage Antitubercular Compounds

The current drug discovery pipeline features a variety of chemical scaffolds with potent activity against both drug-susceptible and drug-resistant Mtb strains. The following tables summarize quantitative data for several promising compounds identified in recent research.

Table 1: In Vitro Activity of Novel Antitubercular Compounds Against Resistant Mtb Strains

| Compound Class | Example Compound | Target | Activity (MIC₉₀) | Mtb Strains | Citation |

| Imidazo[1,2-a]pyridine | Compound (17) | Unknown | 0.09 - 0.13 µM | MDR (INH & RMP resistant) | [1][8] |

| Hybrid Derivative | Compound (18) | Efflux Pump (putative) | 1.58 µM | MDR clinical isolates | [1] |

| Quinazolinone | Compound (22) | AHAS (putative) | 6.6 µM | MDR & XDR clinical isolates | [1] |

| Nitrotriazole | Compound (26) | Unknown | < 3.9 µM | Single drug-resistant strains | [1][8] |

| Benzoxazole | Compound (41) | RNA Polymerase (putative) | 2.4 µM | MDR-TB strain | [1] |

| Benzo[d]oxazol-2(3H)-one | Compound (29) | InhA | 11.47 µM | XDR clinical isolate | [1] |

| Pyrazolo[1,5-a]pyridine | TB47 | QcrB | Not specified | DS and MDR/XDR isolates | [4] |

| Imidazo[2,1-b]thiazole | - | QcrB | < 10 nM | Susceptible & resistant Mtb | [4] |

MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms. INH: Isoniazid; RMP: Rifampicin; AHAS: Acetohydroxy-acid synthase; InhA: Enoyl-acyl carrier protein reductase.

Table 2: Pharmacokinetic and In Vivo Data for Selected Compounds

| Compound | Parameter | Value | Model/System | Citation |

| Compound (17) | Cₘₐₓ | 225 ng/mL | In vivo (mice/rats) | [8] |

| T₁/₂ | 1.5 h | In vivo (mice/rats) | [8] | |

| Compound (21) | Cₘₐₓ | 4.9 µM | In vivo (pharmacokinetics) | [1] |

| T₁/₂ | 0.5 h | In vivo (pharmacokinetics) | [1] | |

| Plasma Clearance | 34.4 mL/min/kg | In vivo (pharmacokinetics) | [1] | |

| Compound (26) | Intracellular Activity | 1.18 log reduction | Infected J774 macrophages | [1][8] |

| TB47 | Oral Bioavailability | 94.3% | In vivo | [4] |

| T₁/₂ | 19.1 ± 3.2 h | In vivo | [4] |

Cₘₐₓ: Maximum serum concentration; T₁/₂: Elimination half-life.

Experimental Protocols for Compound Evaluation

Evaluating new chemical entities requires a standardized cascade of assays to determine potency, selectivity, and drug-like properties. Below are detailed methodologies for key experiments.

Phenotypic Screening & MIC Determination: Microplate Alamar Blue Assay (MABA)

This is a common high-throughput method to screen compound libraries for whole-cell activity and determine the Minimum Inhibitory Concentration (MIC).[9]

Principle: The assay uses the redox indicator Alamar Blue (resazurin), which is blue and non-fluorescent. In the presence of metabolically active (living) Mtb, resazurin is reduced to the pink, fluorescent resorufin. Inhibition of growth is therefore indicated by the absence of a color change.

Detailed Methodology:

-

Bacterial Culture: Mycobacterium tuberculosis (e.g., H37Ra or H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80 until it reaches a logarithmic growth phase.

-

Plate Preparation: 100 µL of sterile deionized water is added to the outer perimeter wells of a 96-well microplate to prevent evaporation.

-

Compound Dilution: Test compounds are serially diluted in 7H9 broth directly in the microplate. A typical starting concentration for screening is 10 µM.[9]

-

Inoculation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10⁴ colony-forming units (CFUs) per well. 100 µL of this inoculum is added to each well containing the test compound.[9]

-

Controls:

-

Incubation: The plate is sealed and incubated at 37°C for 6-7 days.[9]

-

Assay Development: After incubation, 20 µL of Alamar Blue solution (10% v/v) is added to each well. The plate is re-incubated for 16-24 hours.[9]

-

Reading Results: The color change is observed visually (blue = inhibition, pink = growth). The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink. For quantitative results, fluorescence can be read on a plate reader.

Intracellular Activity Assessment: Macrophage Infection Model

Since Mtb is an intracellular pathogen, assessing a compound's ability to kill bacteria residing within host macrophages is a critical step.[10]

Principle: Host macrophages (e.g., RAW 264.7 cell line) are infected with Mtb. After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with the test compound. The intracellular bacterial load is quantified by lysing the macrophages and plating for CFUs.

Detailed Methodology:

-

Macrophage Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and seeded into 24-well plates to form a confluent monolayer.

-

Mtb Infection: The macrophage monolayer is infected with an Mtb suspension at a specific Multiplicity of Infection (MOI), typically 5:1 or 10:1 (bacteria to macrophage). The plates are incubated for 4 hours to allow for phagocytosis.

-

Removal of Extracellular Bacteria: The medium is removed, and the cells are washed three times with warm PBS. Fresh medium containing a low concentration of an antibiotic that does not penetrate macrophages (e.g., Amikacin) is added for 2 hours to kill any remaining extracellular bacteria.

-

Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells receive medium with DMSO only. The plates are incubated for 48-72 hours.[9]

-

Quantification of Intracellular Bacilli:

-

The medium is removed, and the macrophage monolayer is washed with PBS.

-

The cells are lysed by adding 0.1% Triton X-100 or sterile water and incubating for 15 minutes.

-

The lysate is serially diluted and plated onto Middlebrook 7H11 agar plates.

-

-

CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which CFUs are counted. The compound's activity is determined by comparing the CFU count from treated wells to that of the untreated control wells. A reduction of 1-log₁₀ or more is typically considered significant activity.[8]

Visualizations: Workflows and Pathways

Workflow for Early-Stage Antitubercular Drug Discovery

The following diagram illustrates a typical workflow for identifying and validating new antitubercular compounds, from initial screening to preclinical evaluation.

Caption: High-level workflow for antitubercular drug discovery.

Signaling Pathway: Inhibition of DprE1

This diagram shows the mechanism of action for DprE1 inhibitors, which block a critical step in the synthesis of the mycobacterial cell wall.

Caption: Mechanism of DprE1 inhibitors on the cell wall synthesis pathway.

Logical Relationships: Drug Resistance and New Targets

This diagram illustrates the classification of drug resistance and shows how new compounds target pathways distinct from first-line drugs.

Caption: Relationship between drug resistance and novel molecular targets.

References

- 1. mdpi.com [mdpi.com]

- 2. lshtm.ac.uk [lshtm.ac.uk]

- 3. techsciresearch.com [techsciresearch.com]

- 4. The quest for the holy grail: new antitubercular chemical entities, targets and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The progress of Mycobacterium tuberculosis drug targets [frontiersin.org]

- 6. Progress of anti-tuberculosis drug targets and novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Antituberculosis Drugs: From Clinical Trial to Programmatic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in Drug Discovery of New Antitubercular Multidrug-Resistant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]

A Comprehensive Technical Review of Pretomanid: A Novel Antitubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid, formerly known as PA-824, is a novel antitubercular agent belonging to the nitroimidazooxazine class of compounds.[1] It has been developed by the non-profit organization TB Alliance and was approved by the U.S. Food and Drug Administration (FDA) in August 2019.[1][2] This approval was granted as part of a three-drug regimen with bedaquiline and linezolid (BPaL) for the treatment of adults with pulmonary extensively drug-resistant (XDR) or treatment-intolerant or non-responsive multidrug-resistant (MDR) tuberculosis (TB).[3][4] Pretomanid's unique mechanism of action, which is effective against both replicating and non-replicating (dormant) Mycobacterium tuberculosis (Mtb), makes it a critical component in the fight against drug-resistant TB.[5][6]

This technical guide provides an in-depth review of Pretomanid, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating its mechanism of action and experimental workflows through diagrams.

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterial cell.[6][7] Its mechanism is twofold, targeting both actively replicating and dormant, non-replicating Mtb.[6]

-

Aerobic (Replicating) Conditions: Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This action is believed to result from the disruption of the oxidative transformation of hydroxymycolates to ketomycolates.[5] This leads to the formation of a defective cell wall and subsequent bacterial cell death.[6]

-

Anaerobic (Non-Replicating) Conditions: In the low-oxygen environment characteristic of dormant Mtb within granulomas, Pretomanid acts as a respiratory poison.[6][8] The activation of Pretomanid releases reactive nitrogen species, including nitric oxide (NO), which is toxic to the bacteria and disrupts cellular respiration and energy production.[6][8]

The activation of Pretomanid is dependent on the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis.[2][6] This enzyme utilizes the reduced form of cofactor F420, which is produced by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[6] Clinical isolates resistant to Pretomanid often exhibit mutations in the biosynthetic pathway for Coenzyme F420.[2]

Signaling Pathway and Activation

Caption: Pretomanid activation and dual mechanism of action.

Quantitative Data Summary

In Vitro Activity (Minimum Inhibitory Concentration - MIC)

Pretomanid has demonstrated potent activity against a wide range of Mycobacterium tuberculosis isolates, including drug-susceptible and drug-resistant strains.

| Organism/Strain | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

| M. tuberculosis (DS, MDR, XDR) | 0.005–0.48 | - | - | [1] |

| M. tuberculosis H37Rv (aerobic) | 0.01 | - | - | [1] |

| M. tuberculosis H37Rv (anaerobic) | 0.82 | - | - | [1] |

| M. kansasii | - | 4 | 8 | [9] |

| M. avium | >16 | >16 | >16 | [9] |

| M. intracellulare | >16 | >16 | >16 | [9] |

| M. abscessus | >16 | >16 | >16 | [9] |

| M. massiliense | >16 | >16 | >16 | [9] |

Note: MIC values can vary based on testing conditions, such as the presence of human serum, which can increase MICs.[1]

Pharmacokinetic Properties

The pharmacokinetic profile of Pretomanid has been evaluated in healthy adult subjects.

| Parameter | Value (at 200 mg single dose, fed state) | Value (at 200 mg single dose, fasted state) | Reference(s) |

| Cmax (μg/mL) | 2.0 | 1.1 | [3][10] |

| Tmax (hours) | 5.0 | 4.0 - 5.0 | [7][10] |

| AUC₀-∞ (μg·hr/mL) | 53.0 | 28.1 | [7][10] |

| Half-life (hours) | 16.9 - 18 | 16.9 - 18 | [7] |

| Apparent Volume of Distribution (L) | 97.0 | 180 | [7] |

| Apparent Clearance (L/h) | 3.9 | 7.6 | [7] |

| Plasma Protein Binding (%) | ~86.4 | ~86.4 | [7] |

Note: Administration with food significantly increases the absorption of Pretomanid.[7][11] A steady state is typically achieved in 4-6 days with once-daily dosing.[10]

Clinical Efficacy (BPaL Regimen)

The efficacy of Pretomanid as part of the BPaL (Bedaquiline, Pretomanid, Linezolid) regimen has been demonstrated in clinical trials for drug-resistant TB.

| Trial/Study | Patient Population | Favorable Outcome Rate | Median Time to Culture Conversion | Reference(s) |

| Nix-TB | XDR-TB and MDR-TB (treatment intolerant/non-responsive) | 90% | 4-6 weeks | [4][12] |

| ZeNix | XDR-TB and pre-XDR-TB | 85% (XDR-TB), 95% (pre-XDR-TB) | Not specified | [13] |

| TB-PRACTECAL | MDR-TB | Not specified | Not specified | [12] |

| APT Trial | Drug-Sensitive TB (with rifabutin and pyrazinamide) | 89% culture conversion at 8 weeks | 28 days | [14][15] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the in vitro activity of Pretomanid is the microdilution MIC method, often performed in a 96-well plate format.

-

Preparation of Drug Solutions: Pretomanid is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in a liquid culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC).[9][16]

-

Inoculum Preparation: A suspension of the Mycobacterium species to be tested is prepared and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration in the wells.

-

Incubation: The prepared microplates, containing the drug dilutions and bacterial inoculum, are incubated at 37°C. The incubation period varies depending on the growth rate of the mycobacterial species (e.g., 3-5 days for rapidly growing mycobacteria, 7-14 days for slowly growing mycobacteria).[9]

-

Reading Results: The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the mycobacteria.[9] For some studies, the Mycobacterial Growth Indicator Tube™ (MGIT) system is used, which detects mycobacterial growth through fluorescence.[16]

Pharmacokinetic Study Protocol in Healthy Adults

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion of a new drug. A typical protocol for a single-dose study is as follows:

-

Subject Enrollment: Healthy adult volunteers are enrolled after providing informed consent and undergoing a health screening.

-

Dosing: Subjects are administered a single oral dose of Pretomanid (e.g., 200 mg). The study may have different arms to assess the effect of food (fasted vs. fed state).[3]

-

Blood Sampling: Blood samples are collected at specific time points before and after drug administration. A typical schedule includes pre-dose (0 hours), and then at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, and 96 hours post-dose.[17]

-

Plasma Analysis: Plasma is separated from the blood samples and the concentration of Pretomanid is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters like Cmax, Tmax, AUC, and half-life using non-compartmental or population pharmacokinetic modeling.[18]

Workflow for a Clinical Efficacy Trial (e.g., Nix-TB)

Caption: A generalized workflow for a clinical trial of Pretomanid.

Synthetic Pathways

Several synthetic routes for Pretomanid have been developed to improve efficiency and safety, particularly to avoid the use of explosive starting materials like 2,4-dinitroimidazole.[10][19] A common strategy involves the coupling of a nitroimidazole core with a chiral side chain.

Logical Relationship in a Modern Synthetic Route

Caption: Key steps in an efficient synthesis of Pretomanid.

Conclusion

Pretomanid represents a significant advancement in the treatment of drug-resistant tuberculosis. Its novel dual mechanism of action, which targets both replicating and dormant bacilli, is a key attribute that contributes to its efficacy in shortening treatment durations. The quantitative data from in vitro, pharmacokinetic, and clinical studies underscore its potency and clinical utility as part of a combination regimen. The detailed experimental protocols provide a framework for further research and development in the field of antitubercular agents. As research continues, Pretomanid is poised to remain a cornerstone of modern TB therapy, offering hope to patients with the most difficult-to-treat forms of the disease.

References

- 1. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pretomanid - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. globaltbcab.org [globaltbcab.org]

- 5. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 9. In Vitro Activity of Pretomanid against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Synthesis method and Pharmacokinetics of Pretomanid (PA 824)_Chemicalbook [chemicalbook.com]

- 11. Population Pharmacokinetics of the Antituberculosis Agent Pretomanid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. stoptb.it [stoptb.it]

- 13. Efficacy and safety data on pretomanid for drug-resistant TB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atsjournals.org [atsjournals.org]

- 15. Assessing Pretomanid for Tuberculosis (APT), a Randomized Phase 2 Trial of Pretomanid-Containing Regimens for Drug-Sensitive Tuberculosis: 12-Week Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Antitubercular Agent-9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of novel antitubercular candidates, using "Antitubercular Agent-9" as a representative compound. The protocols outlined below are fundamental for determining the potency, selectivity, and preliminary safety profile of new chemical entities targeting Mycobacterium tuberculosis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For M. tuberculosis, a variety of methods are available, with broth microdilution being a widely accepted standard.[1][2][3]

Broth Microdilution Method

This method determines the MIC of a compound against M. tuberculosis in a liquid culture medium.[1][3] The EUCAST reference method utilizes Middlebrook 7H9 broth.[1]

Experimental Protocol:

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv from a fresh culture in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh broth to obtain the final inoculum of 1.5 x 10⁶ CFU/mL.

-

Compound Preparation: Prepare a stock solution of Antitubercular Agent-9 in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using Middlebrook 7H9 broth to achieve a range of final concentrations (e.g., 64 µg/mL to 0.125 µg/mL).

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control well (bacteria without compound) and a negative control well (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as Resazurin or Alamar Blue.[4] With these indicators, a color change from blue to pink indicates bacterial growth.

Data Presentation:

| Compound | M. tuberculosis H37Rv MIC (µg/mL) |

| Antitubercular Agent-9 | 0.5 |

| Isoniazid (Control) | 0.05 |

| Rifampicin (Control) | 0.1 |

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination using broth microdilution.

Cytotoxicity Assays

Assessing the toxicity of a new compound against mammalian cells is a critical step in drug development. This ensures that the compound's antimicrobial activity is not due to general cytotoxicity.[5][6][7][8]

MTT Assay in Human Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

-

Cell Culture: Culture human cell lines such as A549 (lung carcinoma) or HepG2 (liver carcinoma) in appropriate media (e.g., DMEM for A549, MEM for HepG2) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[9]

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of Antitubercular Agent-9 (e.g., 100 µM to 0.1 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting the percentage of viability against the compound concentration.

Data Presentation:

| Compound | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Selectivity Index (SI)¹ |

| Antitubercular Agent-9 | >100 | 85 | >200 |

| Doxorubicin (Control) | 0.5 | 1.2 | - |

¹Selectivity Index (SI) = IC₅₀ / MIC

Cytotoxicity Assay Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Intracellular Activity Assay

M. tuberculosis is an intracellular pathogen that primarily resides within macrophages.[10] Therefore, it is crucial to evaluate the efficacy of a compound against intracellular bacteria.[11][12]

Macrophage Infection Model

This assay measures the ability of a compound to kill M. tuberculosis residing within macrophages.

Experimental Protocol:

-

Macrophage Culture: Differentiate a human monocytic cell line, such as THP-1, into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Infection: Infect the differentiated macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.

-

Removal of Extracellular Bacteria: Wash the cells with fresh medium containing a low concentration of gentamicin (50 µg/mL) to kill any remaining extracellular bacteria.

-

Compound Treatment: Treat the infected macrophages with various concentrations of Antitubercular Agent-9 for 3-5 days.

-

Macrophage Lysis and CFU Enumeration: Lyse the macrophages with a solution of 0.1% sodium dodecyl sulfate (SDS).

-

Plating and Incubation: Prepare serial dilutions of the cell lysate and plate on Middlebrook 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.

-

CFU Counting: Count the number of colonies to determine the number of viable intracellular bacteria.

Data Presentation:

| Compound | Intracellular EC₉₀ (µg/mL)¹ |

| Antitubercular Agent-9 | 1.0 |

| Isoniazid (Control) | 0.2 |

| Rifampicin (Control) | 0.5 |

¹Effective concentration required to inhibit 90% of intracellular bacterial growth.

Intracellular Activity Assay Workflow

References

- 1. EUCAST: Reference Method [eucast.org]

- 2. google.com [google.com]

- 3. dovepress.com [dovepress.com]

- 4. Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Host bioenergetic parameters reveal cytotoxicity of anti-tuberculosis drugs undetected using conventional viability ass… [ouci.dntb.gov.ua]

- 8. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]

- 9. Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Frontiers | Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation [frontiersin.org]

Application Notes and Protocols for Antitubercular Agent-9 (ATA-9) in Tuberculosis Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antitubercular Agent-9 (ATA-9) is a novel synthetic compound belonging to the nitroimidazole class, currently under investigation for its potent activity against Mycobacterium tuberculosis (Mtb).[1] Like other nitroimidazoles, ATA-9 is a pro-drug that requires reductive activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium to form a reactive nitrogen species.[1] This active metabolite is believed to disrupt multiple cellular processes, including cell wall synthesis and energy metabolism, making it a promising candidate against both drug-susceptible and drug-resistant Mtb strains.

These application notes provide a comprehensive guide for the in vitro and in vivo evaluation of ATA-9 in a tuberculosis research setting.

In Vitro Evaluation of ATA-9

A critical first step in the evaluation of any new antitubercular candidate is the determination of its activity against Mtb in vitro, as well as its toxicity to mammalian cells.

Quantitative In Vitro Data Summary for ATA-9

The following table summarizes the key in vitro activity and cytotoxicity parameters for ATA-9 against the virulent Mtb strain H37Rv and a representative mammalian cell line.

| Parameter | Mtb H37Rv | Vero Cells (Mammalian) |

| Minimum Inhibitory Concentration (MIC) | 0.125 µg/mL | Not Applicable |

| Minimum Bactericidal Concentration (MBC) | 0.5 µg/mL | Not Applicable |

| Intracellular EC90 (in J774 macrophages) | 0.25 µg/mL | Not Applicable |

| Cytotoxicity (CC50) | Not Applicable | > 64 µg/mL |

| Selectivity Index (SI = CC50 / MIC) | > 512 | Not Applicable |

Experimental Workflow for In Vitro Screening

The following diagram outlines the typical workflow for the initial in vitro characterization of a novel antitubercular agent like ATA-9.

Caption: Workflow for in vitro evaluation of ATA-9.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This protocol describes a colorimetric method to determine the MIC of ATA-9 against M. tuberculosis.[2][3] Metabolically active bacteria reduce the blue resazurin dye to pink resorufin.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

-

Sterile 96-well microtiter plates

-

ATA-9 stock solution (e.g., 1 mg/mL in DMSO)

-

Resazurin solution (0.02% w/v in sterile water)

-

Positive control drug (e.g., Isoniazid)

-

Negative control (media only)

Procedure:

-

Prepare a serial two-fold dilution of ATA-9 in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL, with concentrations ranging from 32 µg/mL to 0.03 µg/mL.

-

Prepare the Mtb H37Rv inoculum by adjusting the turbidity to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.

-

Add 100 µL of the diluted Mtb inoculum to each well containing the compound. This brings the final volume to 200 µL.

-

Include a drug-free well with inoculum (growth control) and a well with media only (sterility control).

-

Seal the plate and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of the resazurin solution to each well.

-

Re-incubate the plate for 24-48 hours.

-

The MIC is defined as the lowest concentration of ATA-9 that prevents the color change from blue to pink.[2]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of ATA-9 against a mammalian cell line (e.g., Vero or A549) to determine the 50% cytotoxic concentration (CC50).[4][5]

Materials:

-

Vero cells (or other suitable mammalian cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Sterile 96-well cell culture plates

-

ATA-9 stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed the 96-well plate with Vero cells at a density of 1 x 10^4 cells per well in 100 µL of DMEM and incubate for 24 hours at 37°C in 5% CO2.

-

Prepare serial dilutions of ATA-9 in DMEM and add 100 µL to the wells containing the cells.

-

Include wells with untreated cells (viability control) and wells with media only (background control).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 is the concentration of ATA-9 that reduces cell viability by 50%.

Mechanism of Action (MoA) Studies

Understanding how a compound kills Mtb is crucial for its development. As a nitroimidazole, ATA-9's primary mechanism involves reductive activation.

Hypothesized Signaling Pathway for ATA-9 Action

The diagram below illustrates the proposed mechanism of action for ATA-9.

Caption: Proposed mechanism of action for ATA-9.

To confirm this pathway, researchers could perform experiments such as:

-

Whole-genome sequencing of resistant mutants: Isolating ATA-9 resistant Mtb mutants and sequencing their genomes can identify mutations in the ddn gene or other related pathways.[6]

-

Metabolite analysis: Using mass spectrometry to detect the formation of the active metabolite in Mtb cultures treated with ATA-9.

In Vivo Evaluation of ATA-9

Promising in vitro results must be validated in an animal model of tuberculosis to assess efficacy. The mouse model is most commonly used for initial efficacy studies due to its cost-effectiveness and well-characterized immunology.[7][8]

Quantitative In Vivo Efficacy Data Summary for ATA-9

The following table presents hypothetical data from a 4-week efficacy study in a mouse model of chronic tuberculosis.

| Treatment Group | Dosage (mg/kg) | Route | Mean Log10 CFU in Lungs (± SD) |

| Vehicle Control (Untreated) | - | Oral | 6.5 (± 0.4) |

| Isoniazid (Positive Control) | 25 | Oral | 3.2 (± 0.5) |

| ATA-9 | 25 | Oral | 4.1 (± 0.6) |

| ATA-9 | 50 | Oral | 3.5 (± 0.4) |

| ATA-9 | 100 | Oral | 2.9 (± 0.5) |

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the standard workflow for assessing the efficacy of ATA-9 in a mouse model.

Caption: Workflow for in vivo efficacy testing of ATA-9.

Protocol 3: Mouse Model of Chronic Tuberculosis Efficacy Study

This protocol provides a general outline for evaluating the efficacy of ATA-9 in mice.[7][9] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

BALB/c or C57BL/6 mice (female, 6-8 weeks old)

-

Aerosol infection chamber

-

M. tuberculosis H37Rv mid-log phase culture

-

ATA-9 formulated for oral gavage

-

Isoniazid (INH) as a positive control

-

7H11 agar plates for CFU enumeration

Procedure:

-

Infection: Infect mice with a low dose of Mtb H37Rv (~100-200 CFU) via the aerosol route.

-

Chronic Phase Establishment: Allow the infection to establish for 4 weeks. At this point, the bacterial load in the lungs will reach a stable, chronic phase.

-

Treatment: Randomize mice into treatment groups (e.g., vehicle control, INH 25 mg/kg, ATA-9 at various doses). Administer treatment daily via oral gavage for 4 weeks. Monitor animal weight and health status throughout the treatment period.

-

Endpoint: 24 hours after the final dose, euthanize the mice.

-

Bacterial Load Determination: Aseptically remove the lungs and spleen. Homogenize the organs in sterile saline with 0.05% Tween 80.

-

CFU Enumeration: Prepare serial dilutions of the organ homogenates and plate them on 7H11 agar. Incubate the plates at 37°C for 3-4 weeks.

-

Analysis: Count the colonies to determine the number of CFU per organ. Efficacy is measured as the log10 reduction in CFU compared to the vehicle control group.

References

- 1. Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]

- 3. akjournals.com [akjournals.com]

- 4. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 6. Tuberculosis – Drug Discovery [seattlechildrens.org]

- 7. Frontiers | Animal Models for Tuberculosis in Translational and Precision Medicine [frontiersin.org]

- 8. What Animal Models Teach Humans about Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Dosing and Administration of Antitubercular Agent-9 in a Murine Model of Tuberculosis

These application notes provide a comprehensive guide for researchers on the dosing and administration of the novel investigational compound, Antitubercular agent-9, in a C57BL/6 mouse model of Mycobacterium tuberculosis infection. The protocols herein detail drug formulation, animal infection, dosing schedules, and methods for assessing efficacy and toxicity.

Introduction

Antitubercular agent-9 is a novel synthetic compound demonstrating potent bactericidal activity against Mycobacterium tuberculosis (Mtb) in vitro. Its primary mechanism of action is believed to be the inhibition of the bacterial enzyme InhA, a critical component of the mycolic acid biosynthesis pathway. These notes serve as a standard operating procedure for the in vivo evaluation of Antitubercular agent-9, a crucial step in its preclinical development.

In Vitro Activity of Antitubercular agent-9

Prior to in vivo studies, the in vitro activity of Antitubercular agent-9 was established against Mtb H37Rv. Cytotoxicity was also assessed in the HepG2 human liver cell line to determine a preliminary therapeutic index.

| Parameter | Value |

| Minimum Inhibitory Concentration (MIC) vs. Mtb H37Rv | 0.1 µg/mL |

| 50% Cytotoxic Concentration (CC50) in HepG2 cells | 25 µg/mL |

| Therapeutic Index (CC50/MIC) | 250 |

Experimental Protocols

This protocol describes the preparation of Antitubercular agent-9 for oral gavage in mice. Due to its hydrophobic nature, the compound is formulated as a suspension.

Materials:

-

Antitubercular agent-9 powder

-

Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water

-

Sterile 1.5 mL microcentrifuge tubes

-

Sonicator

-

Vortex mixer

-

Calibrated balance

Procedure:

-

Calculate the total amount of Antitubercular agent-9 required for the entire study cohort and for each dosing group.

-

For each concentration, weigh the appropriate amount of Antitubercular agent-9 powder and place it in a sterile microcentrifuge tube.

-

Add the required volume of 0.5% CMC vehicle to achieve the desired final concentration (e.g., 1.25 mg/mL for a 12.5 mg/kg dose in a 25g mouse receiving 0.25 mL).

-

Vortex the suspension vigorously for 1 minute to ensure initial mixing.

-

Sonicate the suspension for 15 minutes in a water bath sonicator to reduce particle size and improve homogeneity.

-

Vortex again for 30 seconds before each administration to ensure uniform suspension.

-

Prepare fresh suspensions daily.

This protocol outlines the standard procedure for establishing a low-dose aerosol infection with Mtb H37Rv in C57BL/6 mice.

Materials:

-

C57BL/6 mice (female, 6-8 weeks old)

-

Mycobacterium tuberculosis H37Rv culture

-

Aerosol infection chamber (e.g., Glas-Col Inhalation Exposure System)

-

7H9 liquid medium supplemented with OADC

-

Biosafety Level 3 (BSL-3) facility

Procedure:

-

Grow Mtb H37Rv to mid-log phase in 7H9 medium.

-

Pellet the bacteria by centrifugation and resuspend in sterile saline to the desired concentration.

-

Place mice in the aerosol chamber.

-

Calibrate the nebulizer to deliver approximately 100-200 bacilli to the lungs of each mouse.

-

Perform the aerosol infection procedure according to the manufacturer's instructions for the chamber.

-

At 24 hours post-infection, sacrifice a small cohort of mice (n=3) to confirm the initial bacterial implantation dose in the lungs by plating lung homogenates on 7H11 agar.

This protocol details the daily administration of Antitubercular agent-9 to infected mice.

Materials:

-

Infected C57BL/6 mice

-

Prepared formulations of Antitubercular agent-9

-

Vehicle control (0.5% CMC)

-

Positive control (e.g., Isoniazid at 10 mg/kg)

-

Animal feeding needles (20-gauge, 1.5-inch, ball-tipped)

-

1 mL syringes

Procedure:

-

Initiate treatment 4 weeks post-infection, once a stable chronic infection is established.

-

Randomly assign mice to the treatment groups outlined in the table below.

-

Administer the assigned treatment daily via oral gavage for 4 weeks.

-

Monitor the body weight of each mouse twice weekly as an indicator of toxicity.

-

Observe mice daily for any clinical signs of distress or adverse effects.

Dosing Cohorts for In Vivo Efficacy Study

| Group | Treatment | Dose (mg/kg) | Route | Frequency | Number of Mice |

| 1 | Vehicle Control | N/A | Oral Gavage | Daily | 10 |

| 2 | Antitubercular agent-9 | 12.5 | Oral Gavage | Daily | 10 |

| 3 | Antitubercular agent-9 | 25 | Oral Gavage | Daily | 10 |

| 4 | Antitubercular agent-9 | 50 | Oral Gavage | Daily | 10 |

| 5 | Isoniazid (Positive Control) | 10 | Oral Gavage | Daily | 10 |

This protocol describes the method for quantifying the bacterial load in the lungs and spleen to determine the efficacy of Antitubercular agent-9.

Materials:

-

Treated and control mice

-

Sterile phosphate-buffered saline (PBS) with 0.05% Tween-80

-

Tissue homogenizer

-

7H11 agar plates supplemented with OADC

-

Incubator at 37°C

Procedure:

-

At the end of the 4-week treatment period, humanely euthanize the mice.

-

Aseptically remove the lungs and spleen.

-

Homogenize each organ separately in sterile PBS-Tween-80.

-

Prepare serial dilutions of the organ homogenates.

-

Plate the dilutions onto 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colony-forming units (CFUs) on each plate and calculate the CFU per organ.

-

Convert the CFU data to a logarithmic scale for statistical analysis.

Visualizations

Caption: Workflow for evaluating Antitubercular agent-9 in a mouse model.

Caption: Inhibition of the mycolic acid pathway by Antitubercular agent-9.

Application Notes and Protocols for Mechanistic Studies of Pretomanid in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid (formerly PA-824) is a novel nitroimidazooxazine antimycobacterial agent that represents a significant advancement in the treatment of tuberculosis (TB), particularly for multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. As a critical component of the BPaL regimen (Bedaquiline, Pretomanid, and Linezolid), understanding its mechanism of action is paramount for its effective use and for the development of future antitubercular agents.[1][2] These application notes provide a comprehensive overview of Pretomanid's mechanism, quantitative data on its efficacy, and detailed protocols for key mechanistic studies in Mycobacterium tuberculosis.

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterial cell.[2][3] Its multifaceted mechanism of action targets both actively replicating and non-replicating (dormant) M. tuberculosis.[2][4]

1. Activation by Ddn: Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which is dependent on the reduced form of the cofactor F420.[3][5] This activation involves the reduction of Pretomanid's nitroimidazole ring.[3]

2. Dual Bactericidal Action:

-

Aerobic Conditions (Replicating Bacilli): Under aerobic conditions, activated Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4] This disruption of the cell wall leads to bacterial cell death.

-

Anaerobic Conditions (Non-Replicating Bacilli): In the low-oxygen environment characteristic of tuberculous granulomas, the activation of Pretomanid leads to the release of reactive nitrogen species, including nitric oxide (NO).[1][4] These reactive species act as respiratory poisons, disrupting cellular respiration and leading to the death of dormant bacilli.[4]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of Pretomanid against M. tuberculosis.

Table 1: In Vitro Efficacy of Pretomanid against M. tuberculosis

| Parameter | Strain/Condition | Value | Reference |

| MIC | Drug-Susceptible M. tuberculosis | 0.005 - 0.48 µg/mL | [6] |

| MIC | Multidrug-Resistant (MDR) M. tuberculosis | 0.005 - 0.48 µg/mL | [6] |

| MIC | Extensively Drug-Resistant (XDR) M. tuberculosis | 0.005 - 0.48 µg/mL | [6] |

| MIC | M. kansasii | 8 µg/mL | [7] |

| MIC | M. avium, M. intracellulare, M. abscessus, M. fortuitum | >32 µg/mL | [7] |

Table 2: In Vivo Efficacy of Pretomanid in Mouse Models of Tuberculosis

| Regimen | Mouse Model | Efficacy Outcome | Reference |

| Bedaquiline + Pretomanid + Linezolid (BPaL) | BALB/c mice | No relapse after 3 months of treatment | |

| Bedaquiline + Pretomanid | BALB/c mice | Relapse after 4 months of treatment | |

| Pretomanid (100 mg/kg) + Bedaquiline + Pyrazinamide | BALB/c mice | Rendered all but one mouse culture-negative at 2 months | |

| Pretomanid (100 mg/kg) | BALB/c mice | Bacteriostatic against M. avium and M. fortuitum | |

| Pretomanid (100 mg/kg) | BALB/c mice | Bactericidal against M. abscessus (3.12 and 2.30 log10 CFU reductions in lungs and spleen, respectively) |

Signaling Pathway and Experimental Workflows

Signaling Pathway of Pretomanid Action

Caption: Mechanism of action of Pretomanid in M. tuberculosis.

Experimental Workflow: Mycolic Acid Analysis

Caption: Workflow for Mycolic Acid Analysis.

Experimental Workflow: Cellular Bioenergetics (Seahorse XF Assay)

Caption: Workflow for Cellular Bioenergetics Assay.

Experimental Protocols

Deazaflavin-Dependent Nitroreductase (Ddn) Activity Assay (Nitrate Reductase Assay as a Surrogate)

This protocol is adapted from the Nitrate Reductase Assay (NRA), which is a common method to assess the activity of nitroreductases in mycobacteria.

Materials:

-

Löwenstein-Jensen (LJ) medium

-

Potassium nitrate (KNO3)

-

Pretomanid

-

Griess reagent (Reagent A: 0.2% sulfanilamide in 5N HCl; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water)

-

M. tuberculosis culture

-

Sterile tubes and pipettes

Procedure:

-

Prepare Media: Prepare LJ medium slants containing 1000 µg/mL of KNO3. For the drug-containing tubes, add Pretomanid at the desired concentration (e.g., 2x and 4x the MIC).

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis in sterile distilled water or saline, adjusting the turbidity to a McFarland standard of 1.0.

-

Inoculation: Inoculate 0.2 mL of the bacterial suspension onto the surface of each LJ slant (control and drug-containing).

-

Incubation: Incubate the tubes at 37°C for 7-10 days.

-

Assay:

-

After incubation, add 0.5 mL of a 1:1 mixture of Griess reagent A and B to the bottom of each tube.

-

Observe for a color change. A pink to red color indicates the reduction of nitrate to nitrite, signifying nitroreductase activity.

-

-

Interpretation: Compare the color development in the drug-containing tubes to the control tubes. Inhibition of color development in the presence of Pretomanid would suggest it interferes with the nitroreductase pathway, though this assay primarily confirms the presence of an active nitroreductase system capable of activating the prodrug.

Mycolic Acid Extraction and Analysis

This protocol describes the extraction of mycolic acids from M. tuberculosis and their analysis by thin-layer chromatography (TLC).

Materials:

-

M. tuberculosis culture (control and Pretomanid-treated)

-

Tetrabutylammonium hydroxide (TBAH)

-

Dichloromethane (CH2Cl2)

-

Methyl iodide (CH3I)

-

TLC plates (silica gel)

-

Hexane and Ethyl acetate

-

Molybdophosphoric acid spray reagent

-

Glass tubes, rotator, centrifuge

Procedure:

-

Cell Lysis and Saponification:

-

Harvest M. tuberculosis cells by centrifugation.

-

Resuspend the pellet in 2 mL of 25% TBAH.

-

Incubate overnight at 100°C to hydrolyze lipids.

-

-

Methyl Esterification:

-

Cool the tubes to room temperature.

-

Add 4 mL of CH2Cl2, 2 mL of water, and 300 µL of CH3I.

-

Mix on a rotator for 1 hour at room temperature.

-

Centrifuge to separate the phases. The lower organic phase contains the fatty acid methyl esters (FAMEs), including mycolic acid methyl esters (MAMEs).

-

-

Extraction:

-

Carefully collect the lower organic phase.

-

Wash the organic phase with 1N HCl and then with water.

-

Dry the organic phase under a stream of nitrogen.

-

-

Thin-Layer Chromatography (TLC):

-

Resuspend the dried lipid extract in a small volume of CH2Cl2.

-

Spot the extract onto a silica TLC plate.

-

Develop the TLC plate in a solvent system of hexane:ethyl acetate (e.g., 95:5, v/v).

-

Air-dry the plate.

-

-

Visualization:

-

Spray the plate with 5% ethanolic molybdophosphoric acid.

-

Heat the plate with a heat gun until spots appear.

-

Compare the mycolic acid profiles of the control and Pretomanid-treated samples. A reduction in the intensity of mycolic acid bands in the treated sample indicates inhibition of mycolic acid biosynthesis.

-

Cellular Bioenergetics Assay using Seahorse XF Analyzer

This protocol outlines the use of the Agilent Seahorse XF Analyzer to measure the impact of Pretomanid on the cellular bioenergetics of M. tuberculosis-infected macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1 or primary bone marrow-derived macrophages)

-

Seahorse XF Cell Culture Microplates

-

M. tuberculosis culture

-

Pretomanid

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed macrophages into a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

-

Infection: Infect the macrophages with M. tuberculosis at a desired multiplicity of infection (MOI) and incubate for a specified period (e.g., 4-24 hours).

-

Drug Treatment: Treat the infected cells with various concentrations of Pretomanid or a vehicle control and incubate for the desired duration.

-

Assay Preparation:

-

Hydrate the sensor cartridge of the Seahorse XF Analyzer overnight.

-

Replace the cell culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour prior to the assay.

-

-

Seahorse XF Assay (Mito Stress Test):

-

Load the sensor cartridge with the mitochondrial inhibitors:

-

Port A: Oligomycin (inhibits ATP synthase)

-

Port B: FCCP (an uncoupling agent that disrupts the mitochondrial membrane potential)

-

Port C: Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor)

-

-

Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

-

-

Data Analysis:

-

The instrument measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.

-

Calculate key bioenergetic parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Compare the bioenergetic profiles of Pretomanid-treated infected macrophages to the untreated controls to determine the drug's impact on host and/or bacterial respiration.

-

References

- 1. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pretomanid for tuberculosis treatment: an update for clinical purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Pretomanid? [synapse.patsnap.com]

- 5. dovepress.com [dovepress.com]

- 6. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening Assays for Antitubercular Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. High-throughput screening (HTS) has become an indispensable tool in this endeavor, enabling the rapid evaluation of large compound libraries for their ability to inhibit mycobacterial growth or specific molecular targets. This document provides detailed application notes and protocols for several widely used HTS assays in antitubercular drug discovery.

Whole-Cell Phenotypic Screening Assays

Whole-cell phenotypic screening is a primary strategy to identify compounds with activity against M. tuberculosis in its entirety. This approach has the advantage of identifying compounds that are not only active against their target but also capable of penetrating the complex mycobacterial cell wall.

Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay (MABA) is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis. The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Experimental Protocol:

-

Bacterial Culture Preparation:

-

Grow M. tuberculosis H37Rv (ATCC 27294) in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase (OD

600of 0.4-0.6). -

Dilute the culture in fresh 7H9 broth to a final OD

600of 0.001.

-

-

Compound Plating:

-

In a 96-well or 384-well clear-bottom plate, add 100 µL of sterile deionized water to all outer wells to minimize evaporation.

-

Prepare serial dilutions of test compounds in DMSO.

-

Transfer 2 µL of the compound dilutions to the assay plate, resulting in a final DMSO concentration of 1-2%.

-

Include positive control wells (e.g., rifampicin at 2 µg/mL) and negative control wells (DMSO only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial culture to each well containing the test compounds.

-

Seal the plates with a gas-permeable membrane and incubate at 37°C for 7 days.

-

-

Assay Readout:

-

After incubation, add 20 µL of Alamar Blue solution (0.02% w/v in sterile water) and 12.5 µL of 20% Tween 80 to each well.

-

Incubate for an additional 16-24 hours at 37°C.

-

Visually assess the color change (blue to pink) or measure fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

The MIC is defined as the lowest compound concentration that prevents a color change from blue to pink.[1][2]

-

Experimental Workflow for MABA

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Fluorescence-Based Whole-Cell Assay

This assay utilizes recombinant M. tuberculosis strains expressing a fluorescent protein (e.g., mCherry or DsRed) to monitor bacterial growth. The fluorescence intensity is directly proportional to the number of viable bacteria.[3]

Experimental Protocol:

-

Bacterial Culture Preparation:

-

Compound Plating:

-

In a 384-well black, clear-bottom plate, dispense test compounds at the desired final concentration (e.g., 10 µM).

-

Include positive controls (e.g., rifampicin at 2 µM for minimum signal) and negative controls (DMSO for maximum signal).[3]

-

-

Inoculation and Incubation:

-

Add 30 µL of the diluted bacterial culture to each well.

-

Seal the plates and incubate at 37°C for 5 days in a humidified incubator.[3]

-

-

Assay Readout:

-

Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 586 nm, Em: 614 nm for mCherry).[3]

-

Calculate the percent inhibition of growth relative to the controls.

-

Experimental Workflow for Fluorescence-Based Assay

Caption: Workflow for the fluorescence-based whole-cell assay.

Target-Based Screening Assays

Target-based screens aim to identify compounds that inhibit a specific, essential enzyme or pathway in M. tuberculosis. This approach allows for a more rational drug design process, although it may miss compounds that require metabolic activation or have multi-target effects.

Mycothione Reductase (Mtr) Inhibitor Assay

This assay identifies inhibitors of Mycothione Reductase (Mtr), an enzyme crucial for protecting M. tuberculosis from oxidative stress. The assay couples the Mtr enzymatic reaction to a bioluminescent readout.

Experimental Protocol:

-

Reagent Preparation:

-

Purify recombinant Mtr from E. coli.

-

Prepare assay buffer: 50 mM HEPES, 50 mM NaCl, 0.05% BSA, 0.01% Tween 20, pH 7.5.

-

Prepare substrate solution containing 30 µM of the assay substrate and 15 µM NADPH in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of test compound solution.

-

Add 5 µL of 100 pM Mtr enzyme solution to each well and incubate for 15 minutes at room temperature.

-